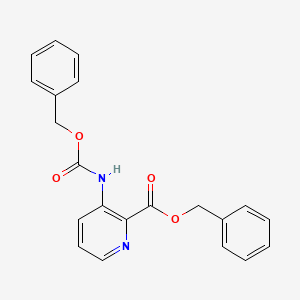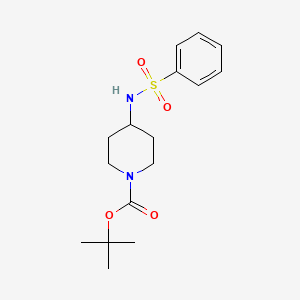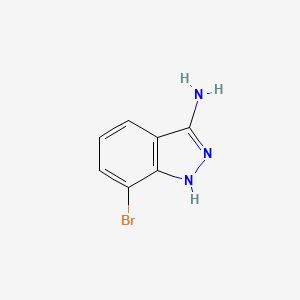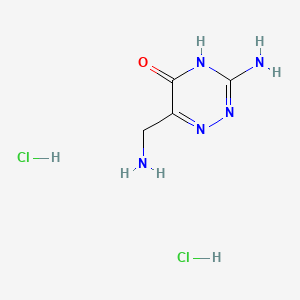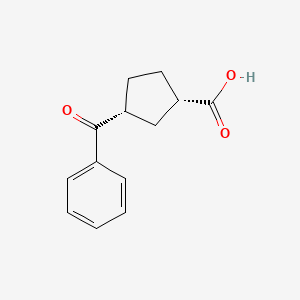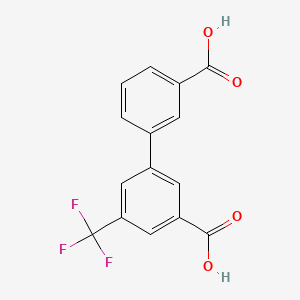
1,3-Bis(5-bromo-3-méthylpyridin-2-yl)urée
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is a chemical compound with the molecular formula C13H12Br2N4O It is characterized by the presence of two bromine atoms and two pyridine rings, which are connected through a urea linkage
Applications De Recherche Scientifique
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme interactions and inhibition. Its brominated pyridine rings can interact with biological molecules, providing insights into biochemical pathways.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development. Its ability to interact with biological targets makes it a candidate for the synthesis of new therapeutic agents.
Industry: In industrial applications, 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea can be used in the production of specialty chemicals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea typically involves the following steps:
Bromination of 3-methylpyridine: The starting material, 3-methylpyridine, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. This reaction introduces bromine atoms at the 5-position of the pyridine ring.
Formation of the urea linkage: The brominated product is then reacted with urea in the presence of a base such as sodium hydroxide or potassium carbonate. This step forms the urea linkage, resulting in the final product, 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea.
Industrial Production Methods
Industrial production methods for 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions. Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used, while reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles in solvents like methanol or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide, potassium permanganate in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride in solvents like ethanol or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced products.
Mécanisme D'action
The mechanism of action of 1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea involves its interaction with specific molecular targets. The brominated pyridine rings can form hydrogen bonds and other interactions with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt biochemical pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(5-methylpyridin-2-yl)urea: This compound is similar in structure but lacks the bromine atoms. It has different reactivity and applications due to the absence of bromine.
1,3-Bis(5-chloro-3-methylpyridin-2-yl)urea: This compound has chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
1,3-Bis(5-fluoro-3-methylpyridin-2-yl)urea: The presence of fluorine atoms imparts unique properties, making it useful in different applications compared to the brominated compound.
Uniqueness
1,3-Bis(5-bromo-3-methylpyridin-2-yl)urea is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications. The bromine atoms can participate in various chemical reactions, making the compound versatile for use in organic synthesis, biological studies, and industrial applications.
Propriétés
IUPAC Name |
1,3-bis(5-bromo-3-methylpyridin-2-yl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12Br2N4O/c1-7-3-9(14)5-16-11(7)18-13(20)19-12-8(2)4-10(15)6-17-12/h3-6H,1-2H3,(H2,16,17,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKOLIQYWUCTHLZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1NC(=O)NC2=NC=C(C=C2C)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12Br2N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.07 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-([4-(2-Methoxyphenoxy)phenyl]sulfonyl)valine](/img/structure/B581486.png)

